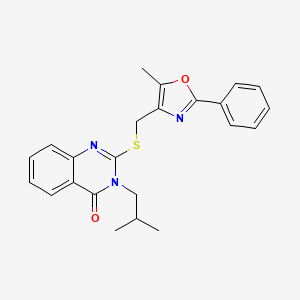
3-isobutyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isobutyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Quinazolin-4(3H)-one derivatives have been synthesized and explored for various pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. These compounds have demonstrated significant biological activities, suggesting their potential as leads for developing new therapeutic agents. For instance, novel isoxazole coupled quinazolin-4(3H)-one derivatives exhibited analgesic, anti-inflammatory, and antimicrobial activities with low to moderate ulcerogenic effects, indicating their therapeutic potential with reduced side effects (Saravanan, Alagarsamy, & Dineshkumar, 2013). Similarly, 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones have shown promise as new classes of H1-antihistaminic agents, further demonstrating the versatility of quinazolinone derivatives in addressing a range of therapeutic needs (Alagarsamy & Parthiban, 2013).
Antitubercular Activity
Quinazolinone derivatives have also been identified as potent anti-tubercular agents. Synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with some compounds displaying better activity than the reference drug Isoniazide (Nagaladinne, Hindustan, & Nayakanti, 2020). These findings suggest the potential of quinazolinone derivatives in developing new antitubercular therapies.
Anticancer and Antimicrobial Properties
Research on quinazolinone derivatives has expanded into anticancer and antimicrobial domains. For example, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and showed significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells, alongside promising in vitro antibacterial activity (Bolakatti et al., 2020). These studies highlight the potential of quinazolinone derivatives in developing new treatments for cancer and bacterial infections.
Corrosion Inhibition
Beyond pharmacological applications, quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Experimental, DFT calculations, and MC simulations indicated that quinazolinone derivatives effectively protect mild steel against corrosion in HCl medium, demonstrating their potential industrial applications (Errahmany et al., 2020).
Propiedades
IUPAC Name |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)13-26-22(27)18-11-7-8-12-19(18)25-23(26)29-14-20-16(3)28-21(24-20)17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHNVXIRENEZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate](/img/structure/B2564654.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)
![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)
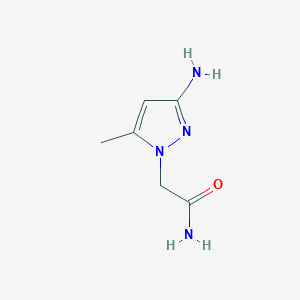
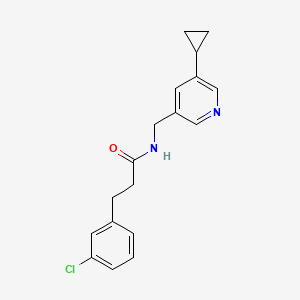
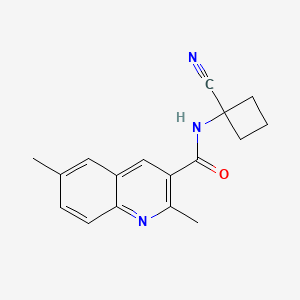
![[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride](/img/structure/B2564667.png)

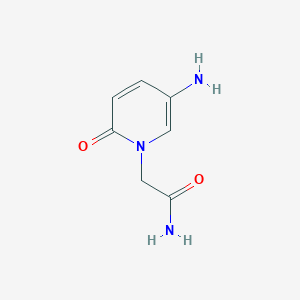
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2564673.png)